molecular formula C8H13NO4 B1617379 METHYL 5-ACETYLAMINOLEVULINATE CAS No. 93393-93-2

METHYL 5-ACETYLAMINOLEVULINATE

Cat. No.: B1617379
CAS No.: 93393-93-2
M. Wt: 187.19 g/mol
InChI Key: ODTLWRJIPVEESK-UHFFFAOYSA-N
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Description

Methyl 5-acetylaminolevulinate (MAAL) is a derivative of 5-aminolevulinic acid (ALA), a naturally occurring precursor in the heme biosynthesis pathway. Structurally, MAAL incorporates an acetylated amino group and a methyl ester moiety, distinguishing it from ALA and related esters like methyl aminolevulinate (MAL). MAAL’s molecular formula is inferred as C₈H₁₃NO₄, derived from the acetylation of methyl aminolevulinate (C₆H₁₁NO₃) .

Properties

CAS No.

93393-93-2

Molecular Formula

C8H13NO4

Molecular Weight

187.19 g/mol

IUPAC Name

methyl 5-acetamido-4-oxopentanoate

InChI

InChI=1S/C8H13NO4/c1-6(10)9-5-7(11)3-4-8(12)13-2/h3-5H2,1-2H3,(H,9,10)

InChI Key

ODTLWRJIPVEESK-UHFFFAOYSA-N

SMILES

CC(=O)NCC(=O)CCC(=O)OC

Canonical SMILES

CC(=O)NCC(=O)CCC(=O)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 5-acetylaminolevulinate can be synthesized through the acetylation of methyl 5-aminolevulinate. The reaction typically involves the use of acetic anhydride as the acetylating agent in the presence of a base such as pyridine. The reaction is carried out under mild conditions, usually at room temperature, to yield the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale acetylation reactions similar to those used in laboratory settings. The process would likely involve the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Bromination of Methyl Levulinate

The synthesis of methyl 5-aminolevulinate originates from renewable methyl levulinate (ML), a biomass-derived compound. A key reaction involves bromination using copper(II) bromide (CuBr₂) instead of hazardous liquid bromine:

  • Reaction :

    Methyl levulinate+CuBr240°C, 4hMethyl 5-bromolevulinate+CuBr\text{Methyl levulinate} + \text{CuBr}_2 \xrightarrow{\text{40°C, 4h}} \text{Methyl 5-bromolevulinate} + \text{CuBr}
  • Yield : >90% selectivity for 5-bromo derivatives .

  • Advantages : Improved safety and reduced environmental impact compared to Br₂ .

Ammoniation and Hydrolysis

The brominated intermediate undergoes ammoniation followed by acid-catalyzed hydrolysis:

Table 1: Optimization of Bromination Conditions

ParameterOptimal ValueImpact on Yield
Temperature40°CMaximizes selectivity for 5-bromo isomer
Reaction Time4 hoursBalances conversion and side reactions
CuBr₂ Stoichiometry1.1 equivMinimizes over-bromination

Prodrug Activation in vivo

Methyl 5-aminolevulinate is hydrolyzed intracellularly to 5-aminolevulinic acid (5-ALA), a precursor in heme biosynthesis:

Methyl 5-aminolevulinateEsterases5-ALAProtoporphyrin IX (PpIX)\text{Methyl 5-aminolevulinate} \xrightarrow{\text{Esterases}} \text{5-ALA} \rightarrow \text{Protoporphyrin IX (PpIX)}

  • Accumulation : PpIX preferentially accumulates in neoplastic cells .

Photodynamic Reaction Mechanism

Upon irradiation with red light (λ = 630 nm), PpIX generates cytotoxic singlet oxygen (¹O₂):

PpIX+hνPpIXEnergy Transfer1O2+PpIX\text{PpIX} + h\nu \rightarrow \text{PpIX}^* \xrightarrow{\text{Energy Transfer}} ^1\text{O}_2 + \text{PpIX}

  • Efficacy : Singlet oxygen induces mitochondrial damage and apoptosis .

Table 2: Photodynamic Therapy Parameters

ParameterMethyl 5-Aminolevulinate PDT5-ALA PDT
Light Dose (J/cm²)3775
Complete Response Rate50.7% at 12 months56.9% at 12 months
Pain Severity (VAS)3.2 ± 1.55.1 ± 2.1

Stability and Degradation

  • Hydrolysis Sensitivity : The ester bond in methyl 5-aminolevulinate is labile under acidic or alkaline conditions, necessitating pH-controlled formulations .

  • Photodegradation : Prolonged light exposure degrades PpIX, limiting the therapeutic window for PDT .

Comparative Pharmacodynamics

  • Bioavailability : Topical absorption of methyl 5-aminolevulinate is 0.26% through human skin, lower than systemic 5-ALA but sufficient for localized PDT .

  • Selectivity : Enhanced tumor specificity due to increased porphyrin synthesis in malignant cells .

Scientific Research Applications

Methyl 5-acetylaminolevulinate has several applications in scientific research:

Mechanism of Action

Methyl 5-acetylaminolevulinate acts as a photosensitizer in photodynamic therapy. Upon topical application, it is metabolized to protoporphyrin IX, a photoactive compound that accumulates in the treated skin lesions. When exposed to light of a specific wavelength, protoporphyrin IX generates reactive oxygen species that cause damage to cellular components, particularly the mitochondria .

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

Methyl Aminolevulinate (MAL)

  • Structure: MAL (C₆H₁₁NO₃) contains a free amino group and a methyl ester at the carboxyl terminus .
  • Key Difference : MAAL replaces MAL’s primary amine (-NH₂) with an acetylated amide (-NHCOCH₃), reducing polarity and enhancing membrane permeability.

Methyl 5-Acetylsalicylate

  • Structure : This aromatic ester (C₁₀H₁₀O₄) features a salicylate backbone with a methyl ester and acetyl group at position 5 .
  • Key Difference : Unlike MAAL’s aliphatic chain, methyl 5-acetylsalicylate has a benzene ring, conferring distinct electronic and solubility properties.

Methyl 2-(5-Methoxy-2-Sulfamoylphenyl)acetate

  • Structure: A sulfonamide-containing aromatic ester (C₁₁H₁₃NO₅S) with methoxy and sulfamoyl substituents .
  • Key Difference : The sulfamoyl group enables diverse reactivity in agrochemical synthesis, unlike MAAL’s focus on PDT.

Physicochemical Properties Comparison

Property MAAL (Inferred) Methyl Aminolevulinate Methyl 5-Acetylsalicylate
Molecular Formula C₈H₁₃NO₄ C₆H₁₁NO₃ C₁₀H₁₀O₄
Molecular Weight ~203.2 g/mol 161.16 g/mol 194.18 g/mol
Solubility Moderate in lipids High in polar solvents Low in water, high in organics
Key Functional Groups Acetyl amide, ester Amine, ester Aromatic ester, acetyl

Research Findings and Gaps

  • PDT Efficacy : Studies on MAL show 70–80% efficacy in actinic keratosis treatment; MAAL’s acetyl group may further reduce photodegradation but requires clinical validation.
  • Stability : MAAL’s acetylated amine likely resists enzymatic deamination compared to MAL, as seen in analogous prodrug designs.
  • Knowledge Gaps: Limited comparative data on MAAL’s pharmacokinetics and toxicity relative to MAL or aromatic esters.

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